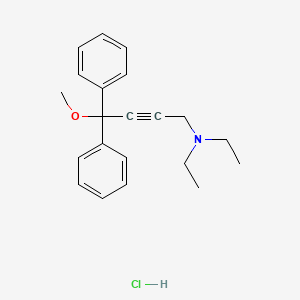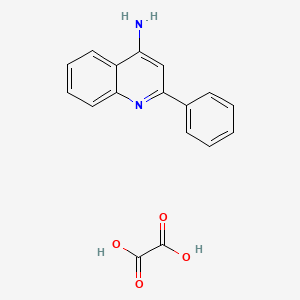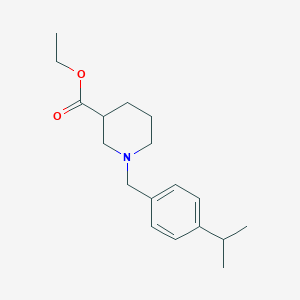
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 plays a critical role in the signaling pathways of cytokines involved in the immune system, making it an attractive target for the treatment of autoimmune diseases. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines involved in the immune system. By inhibiting JAK3, N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide blocks the activation of T cells and other immune cells, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been shown to reduce inflammation and disease activity in various autoimmune diseases, including rheumatoid arthritis and psoriasis. It has also been shown to improve symptoms and quality of life in patients with these diseases. N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has a favorable safety profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune signaling pathways. However, its specificity for JAK3 may limit its use in studies of other JAK family members. N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide also has a short half-life, which may require frequent dosing in in vitro and in vivo experiments.
Zukünftige Richtungen
Future research on N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide may focus on its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Studies may also explore the use of N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide in combination with other therapies to enhance its efficacy and reduce the risk of adverse effects. Additionally, further studies may investigate the role of JAK3 in immune signaling pathways and its potential as a therapeutic target for other diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting from the reaction of 4-chlorobenzenesulfonamide with cyclohexylamine to form N-cyclohexyl-4-chlorobenzenesulfonamide. This compound is then reacted with 2,5-dioxo-1-pyrrolidine to yield N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has shown efficacy in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have demonstrated its effectiveness in the treatment of rheumatoid arthritis and psoriasis, with significant improvements in disease activity and symptoms.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15-10-11-16(20)18(15)13-6-8-14(9-7-13)23(21,22)17-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQFMTJUOLSGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925033.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4925039.png)

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)
![(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B4925108.png)
![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)
